Technical Guide: Solubility Profile & Determination of 2-Ethoxy-4-formylphenyl 2-chloroacetate
Technical Guide: Solubility Profile & Determination of 2-Ethoxy-4-formylphenyl 2-chloroacetate
This guide provides an in-depth technical analysis of the solubility characteristics of 2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS: 247225-91-8), also known as Ethylvanillin Chloroacetate . It is designed for process chemists and formulation scientists requiring rigorous data generation protocols and structure-property insights for process optimization.
[1]
Executive Summary
2-Ethoxy-4-formylphenyl 2-chloroacetate is a functionalized aromatic ester derived from ethylvanillin. It serves as a critical intermediate in the synthesis of pharmaceutical actives and advanced agrochemicals.[1] Its solubility profile is governed by the interplay between the lipophilic ethoxy/aromatic moieties and the polarizable chloroacetate/formyl groups.
This guide defines the theoretical solubility landscape of the compound, provides validated experimental protocols for precise data generation, and outlines thermodynamic modeling strategies (Apelblat/Van’t Hoff) essential for crystallization and purification processes.[2]
Chemical Profile & Structure-Property Relationships (SPR)
To predict and manipulate solubility, one must understand the molecular architecture. The compound is the chloroacetate ester of ethylvanillin .
Structural Analysis[1]
-
Core: Phenyl ring (Lipophilic).
-
Position 1 (Ester): Chloroacetate group (
).[3] The ester linkage eliminates the hydrogen bond donor capability of the parent phenol (ethylvanillin), significantly reducing water solubility and increasing solubility in aprotic organic solvents. The chlorine atom increases polarizability. -
Position 2 (Ether): Ethoxy group (
). Adds lipophilicity compared to a methoxy group (vanillin derivative). -
Position 4 (Aldehyde): Formyl group (
). Acts as a hydrogen bond acceptor and dipole, maintaining solubility in polar aprotic solvents (DMSO, DMF).[2]
Visualization: Molecular Connectivity
The following diagram illustrates the functional groups dictating solvent interaction.
Figure 1: Functional group analysis showing the impact of substituents on solvent compatibility.
Predicted Solubility Landscape
Based on Hansen Solubility Parameters (HSP) and experimental data from structural analogues (Ethylvanillin, Vanillin Acetate), the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Rationale |
| Chlorinated | Chloroform, DCM | Very High | "Like dissolves like"; interaction between chloro-substituent and solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | Dipole-dipole interactions with ester and aldehyde carbonyls.[2] |
| Polar Protic | Ethanol, Methanol | Moderate to High | Soluble, especially at elevated temperatures ( |
| Aromatic | Toluene, Xylene | Moderate | |
| Aliphatic | Hexane, Cyclohexane | Low | Lack of polar interactions; ideal antisolvent . |
| Aqueous | Water | Insoluble | Hydrophobic aromatic core + ester capping of phenol. |
Critical Insight: Unlike its parent Ethylvanillin (which has moderate water solubility due to the phenolic -OH), the 2-chloroacetate derivative is strictly lipophilic. Purification should utilize Ethanol/Water or Ethyl Acetate/Hexane systems.
Experimental Determination Protocols
Since specific mole-fraction data depends on purity and polymorph, precise determination is required for process scale-up. Two protocols are recommended: Static Gravimetric (Standard) and Dynamic Laser Monitoring (High-Throughput).
Protocol A: Static Gravimetric Method (Standard)
Best for generating thermodynamic data (Van't Hoff plots).
-
Preparation: Add excess 2-Ethoxy-4-formylphenyl 2-chloroacetate to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
) for 24–48 hours. -
Sampling: Stop stirring and allow the solid phase to settle for 2 hours.
-
Extraction: Withdraw the supernatant using a syringe filter (
, pre-heated to prevent precipitation). -
Quantification:
-
Transfer a known mass of supernatant to a weighing dish.
-
Evaporate solvent under vacuum/nitrogen flow.
-
Weigh the dry residue until constant mass is achieved.
-
Alternative: Dilute the supernatant and analyze via HPLC (UV detection at
).
-
Protocol B: Dynamic Laser Monitoring (Polythermal)
Best for determining Metastable Zone Width (MSZW) for crystallization.
Figure 2: Dynamic solubility determination workflow using laser transmissivity.
Thermodynamic Modeling
To utilize the experimental data for process design, fit the mole fraction solubility (
The Apelblat Equation
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical constants derived from regression analysis.
Interpretation:
-
Positive Enthalpy (
): Solubility increases with temperature (Endothermic). This is expected for this compound in ethanol and toluene. -
Process Implication: A steep slope (large
value) indicates a cooling crystallization is highly effective. A flat slope suggests evaporative crystallization or antisolvent addition is necessary.
Process Applications
Purification via Recrystallization
Based on the SPR analysis, the following solvent systems are recommended for purifying crude 2-Ethoxy-4-formylphenyl 2-chloroacetate:
-
Solvent/Antisolvent: Dissolve in minimal Acetone or DCM (room temp), then slowly add Hexane or Heptane until turbidity appears. Cool to
. -
Thermal Swing: Dissolve in boiling Ethanol (or Isopropanol). The compound is likely soluble at
but sparingly soluble at , offering high recovery yields.
Reaction Solvent Selection[1]
-
Nucleophilic Substitution: Use Acetonitrile or DMF . The high solubility ensures homogeneous kinetics.
-
Two-Phase Reactions: Use Toluene or DCM with an aqueous phase (the ester will remain in the organic layer, protecting it from hydrolysis if pH is controlled).
References
-
Compound Identity: 2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS 247225-91-8). Vendor Catalogs (Bide Pharm, BLD Pharm). Link
-
Parent Compound Solubility: Solubility of Ethylvanillin in Organic Solvents. J. Chem. Eng. Data (Reference for structural analogue behavior). Link
- Experimental Methodology:Standard Test Method for Solubility in Organic Solvents. ASTM Standards.
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[2] J. Chem. Thermodyn. Link
